Lead bis(piperidine-1-carbodithioate)
Overview
Description
Lead bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C₁₂H₂₀N₂PbS₄ and a molecular weight of 527.76 g/mol It is known for its unique structure, which includes a lead ion coordinated with two piperidine-1-carbodithioate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lead bis(piperidine-1-carbodithioate) typically involves the reaction of piperidine with carbon disulfide in the presence of a base, followed by the addition of a lead salt. The general reaction can be summarized as follows:
Formation of Piperidine-1-carbodithioate: Piperidine reacts with carbon disulfide in the presence of sodium hydroxide to form piperidine-1-carbodithioate.
Coordination with Lead: The piperidine-1-carbodithioate is then reacted with a lead salt, such as lead acetate, to form lead bis(piperidine-1-carbodithioate).
Industrial Production Methods: Industrial production methods for lead bis(piperidine-1-carbodithioate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lead bis(piperidine-1-carbodithioate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead sulfide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lead metal and piperidine derivatives.
Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lead sulfide, while reduction can produce elemental lead .
Scientific Research Applications
Lead bis(piperidine-1-carbodithioate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of lead bis(piperidine-1-carbodithioate) involves its interaction with molecular targets through its piperidine-1-carbodithioate ligands. These ligands can coordinate with metal ions and other molecules, influencing various biochemical pathways. The lead ion can also interact with biological molecules, potentially leading to toxic effects .
Comparison with Similar Compounds
Morpholine derivatives: These compounds share a similar ring structure but differ in their chemical properties and applications.
Piperazine derivatives: Piperazine compounds have a similar nitrogen-containing ring but exhibit different biological activities.
Other piperidine derivatives: Compounds like piperine and piperidine itself have different uses and mechanisms of action.
Uniqueness: Its distinct chemical structure sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
lead(2+);piperidine-1-carbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NS2.Pb/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBHGAMSUYCQFW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2PbS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194410 | |
Record name | Lead bis(piperidine-1-carbodithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41556-46-1 | |
Record name | (T-4)-Bis(1-piperidinecarbodithioato-κS,κS′)lead | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41556-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lead bis(piperidine-1-carbodithioate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lead bis(piperidine-1-carbodithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead bis(piperidine-1-carbodithioate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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